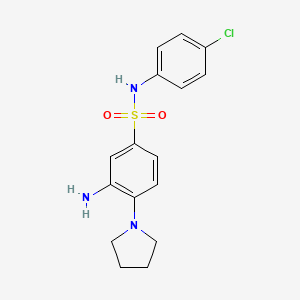

3-amino-N-(4-chlorophenyl)-4-(pyrrolidin-1-yl)benzene-1-sulfonamide

Description

Properties

Molecular Formula |

C16H18ClN3O2S |

|---|---|

Molecular Weight |

351.9 g/mol |

IUPAC Name |

3-amino-N-(4-chlorophenyl)-4-pyrrolidin-1-ylbenzenesulfonamide |

InChI |

InChI=1S/C16H18ClN3O2S/c17-12-3-5-13(6-4-12)19-23(21,22)14-7-8-16(15(18)11-14)20-9-1-2-10-20/h3-8,11,19H,1-2,9-10,18H2 |

InChI Key |

FDNALNJNGIYCKF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-chlorophenyl)-4-(pyrrolidin-1-yl)benzene-1-sulfonamide typically involves multiple steps:

Formation of the Sulfonamide Moiety: This can be achieved by reacting a suitable sulfonyl chloride with an amine.

Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the benzene ring with a chlorophenyl group, often using a Friedel-Crafts alkylation reaction.

Addition of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the pyrrolidinyl ring.

Reduction: Reduction reactions may target the sulfonamide moiety or the chlorophenyl group.

Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles such as amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology

In biological research, sulfonamides are often studied for their antimicrobial properties. This compound may exhibit similar activities and could be investigated for its potential as an antibacterial or antifungal agent.

Medicine

Medicinally, sulfonamides have been used to treat bacterial infections. This compound could be explored for its efficacy against resistant strains of bacteria or for its potential in treating other diseases.

Industry

In industry, sulfonamides are used in the production of dyes, herbicides, and other chemicals. This compound could find applications in these areas due to its structural features.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-chlorophenyl)-4-(pyrrolidin-1-yl)benzene-1-sulfonamide would likely involve inhibition of enzyme activity, similar to other sulfonamides. It may target enzymes involved in folate synthesis, thereby disrupting bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structural Analogs

Variation in Heterocyclic Amine Substituents

a) Morpholine Analog : 3-Amino-N-(4-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide

- CAS No.: 2379651-37-1 ().

- Key Difference : Pyrrolidine replaced by morpholine (6-membered ring with one oxygen and one nitrogen).

- Implications :

- Morpholine’s oxygen atom may enhance hydrogen bonding with target proteins, improving affinity.

- Increased solubility due to polarity from the oxygen atom.

b) Piperidine Analog : 3-Amino-N-(4-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide

- Ref. : 10-F641870 ().

- Key Difference : Pyrrolidine replaced by piperidine (6-membered all-carbon ring with one nitrogen).

- Implications: Larger ring size may introduce steric hindrance, affecting binding to compact active sites.

c) Morpholine with Ortho-Chlorophenyl : 3-Amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide

- CAS No.: 326023-05-6 ().

- Key Difference : Chlorine substituent shifted to the 2-position on the phenyl ring.

- Implications :

- Ortho-substitution may disrupt planarity, reducing binding efficiency to flat enzyme pockets.

- Altered electronic effects due to proximity of chlorine to the sulfonamide group.

Variation in Aryl Group Substituents

a) Methoxy-Substituted Analog : 3-Amino-N-(4-methoxyphenyl)-4-(pyrrolidin-1-yl)benzene-1-sulfonamide

- CID : 3674642 ().

- Key Difference : 4-Chlorophenyl replaced by 4-methoxyphenyl .

- Implications :

- Methoxy’s electron-donating nature reduces electron-withdrawing effects, possibly lowering target affinity.

- Improved solubility due to the polar methoxy group.

b) Dichlorophenyl Analog : 3-Amino-N-(2,5-dichlorophenyl)-4-(pyrrolidin-1-yl)benzene-1-sulfonamide

- CAS No.: 327072-96-8 ().

- Key Difference : Additional chlorine at the 5-position on the phenyl ring.

- Implications: Increased lipophilicity may enhance blood-brain barrier penetration. Potential for higher toxicity due to cumulative halogen effects.

Research Findings and Implications

- Biological Activity :

- Synthetic Accessibility :

- Therapeutic Potential: Dichlorophenyl analogs () show promise in oncology due to enhanced lipophilicity and membrane penetration . Methoxy-substituted compounds () may be safer for long-term use with reduced cytotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.